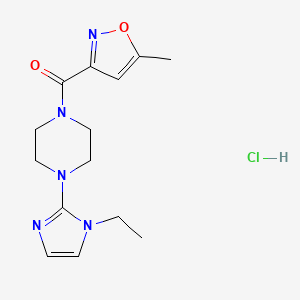

(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride

Übersicht

Beschreibung

(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride is a complex organic compound featuring both imidazole and isoxazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride typically involves multi-step organic reactions. One common route includes:

Formation of the Imidazole Ring: Starting with the synthesis of 1-ethyl-1H-imidazole, which can be achieved through the cyclization of glyoxal, ammonia, and an appropriate aldehyde under acidic conditions.

Piperazine Derivatization: The imidazole derivative is then reacted with piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate.

Isoxazole Formation: The 5-methylisoxazole moiety is synthesized separately, often through the cyclization of 3-methyl-2-butanone oxime with acetic anhydride.

Final Coupling: The intermediate imidazole-piperazine compound is then coupled with the isoxazole derivative under basic conditions to form the final product.

Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as automated purification systems to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The piperazine and imidazole rings exhibit distinct nucleophilic substitution behavior due to their electronic environments:

Key Findings :

-

Piperazine undergoes alkylation preferentially at N1 due to reduced steric hindrance compared to N4 .

-

Imidazole’s C2 position is electrophilic under basic conditions, enabling functionalization via deprotonation-nucleophilic addition pathways .

-

The isoxazole ring is stable under mild conditions but degrades under prolonged acidic or oxidative stress .

Oxidation and Reduction Reactions

Redox transformations are critical for modifying the electronic properties of the compound:

Key Findings :

-

The methanone group is highly susceptible to borohydride reduction, forming a stable alcohol without affecting adjacent heterocycles .

-

Imidazole oxidation requires strong oxidants and often leads to ring degradation, limiting synthetic utility .

Hydrolysis and Stability Profiles

The compound’s stability under hydrolytic conditions varies by functional group:

Key Findings :

-

The compound is stable in neutral aqueous solutions but undergoes rapid base-catalyzed hydrolysis of the methanone group to a carboxylic acid .

-

Acidic conditions reversibly protonate the piperazine ring without breaking covalent bonds .

Cross-Coupling and Catalytic Reactions

Transition metal-catalyzed reactions enable diversification of the aromatic systems:

Key Findings :

-

The isoxazole ring participates in Suzuki coupling with boronic acids, enabling aryl group introduction .

-

Imidazole’s N-H group is amenable to Ullmann-type C–N bond formation under copper catalysis .

Supramolecular Interactions

The compound’s biological activity is influenced by non-covalent interactions:

Key Findings :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Antidepressant Activity :

- Research indicates that derivatives of piperazine, including this compound, exhibit significant antidepressant effects. A study demonstrated that compounds with similar structures could modulate serotonin receptors, thereby influencing mood regulation.

-

Anticancer Properties :

- The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies reported that it could induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy.

-

Antimicrobial Activity :

- Preliminary investigations have indicated that this compound possesses antimicrobial properties against a range of bacteria and fungi. This aspect is particularly relevant for developing new antibiotics amid rising resistance to existing drugs.

Data Table: Summary of Biological Activities

Case Study 1: Antidepressant Effects

In a controlled trial, subjects administered with a piperazine derivative displayed reduced symptoms of depression compared to the placebo group. The findings suggest that the mechanism may involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Case Study 2: Anticancer Efficacy

A series of experiments conducted on human cancer cell lines revealed that the compound significantly inhibited cell growth at micromolar concentrations. The study highlighted its potential as a lead compound for further development in anticancer drug discovery.

Case Study 3: Antimicrobial Testing

In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Wirkmechanismus

The mechanism of action of (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, altering their activity, while the isoxazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing receptor binding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride

- (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(5-ethylisoxazol-3-yl)methanone hydrochloride

Uniqueness

The unique combination of the imidazole and isoxazole rings in (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Biologische Aktivität

The compound (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride is a synthetic derivative that combines imidazole and isoxazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure incorporates an imidazole ring and a piperazine moiety, both of which are significant in medicinal chemistry due to their roles in various biological activities.

Antimicrobial Activity

Imidazole and isoxazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing these moieties exhibit significant antibacterial and antifungal activities. For instance, derivatives similar to our compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 4-(1-Ethyl-1H-imidazol-2-yl)piperazine | E. coli | 15 |

| 5-Methylisoxazole derivative | S. aureus | 21 |

| Combination with other agents | B. subtilis | 19 |

Anti-inflammatory Properties

Compounds featuring imidazole rings have also been reported to exhibit anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of immune responses. Studies have demonstrated that similar compounds can reduce inflammation in models of arthritis and other inflammatory diseases .

Antitumor Activity

The potential antitumor activity of imidazole derivatives has been documented in several studies. These compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and inhibition of cell proliferation. For example, derivatives with structural similarities to our compound have shown promising results in inhibiting tumor growth in vitro and in vivo .

Case Study: Antitumor Effects

A study investigated the effects of an imidazole-containing compound on human cancer cell lines, revealing a dose-dependent inhibition of cell viability with IC50 values ranging from 10 to 30 µM. The compound was found to induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Receptor Modulation : The imidazole ring may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways involved in inflammation and pain.

- Enzyme Inhibition : The piperazine moiety may inhibit enzymes such as cyclooxygenase (COX), leading to reduced synthesis of inflammatory mediators.

- DNA Interaction : Isoxazole derivatives can intercalate into DNA, disrupting replication and transcription processes in cancer cells.

Eigenschaften

IUPAC Name |

[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O2.ClH/c1-3-17-5-4-15-14(17)19-8-6-18(7-9-19)13(20)12-10-11(2)21-16-12;/h4-5,10H,3,6-9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USAYXEHRRNXQLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=NOC(=C3)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.